molecular formula C12H11N5O3S2 B2496764 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034353-97-2

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2496764
CAS RN: 2034353-97-2
M. Wt: 337.37
InChI Key: OYBODRLYBJDUPB-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H11N5O3S2 and its molecular weight is 337.37. The purity is usually 95%.
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Scientific Research Applications

Catalysis

The compound has been explored as a catalyst in organic synthesis. Specifically, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (let’s call it Compound X ) was synthesized and used as a highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These derivatives are valuable due to their biological activities, including antibacterial, anti-inflammatory, and antiviral properties. The condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with various arylaldehydes proceeds smoothly under neutral conditions, with Compound X acting as a catalyst. Notably, the in situ generation of the Br+ ion from Compound X contributes to its catalytic activity .

Medicinal Chemistry

The compound’s structure suggests potential applications in medicinal chemistry. Researchers have synthesized related derivatives, such as methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate , to explore their analgesic activity. Investigating the “structure–analgesic activity” relationship in this series could lead to novel pain-relief agents .

Amidation Reactions

Amidation reactions are essential in organic synthesis. When alkyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates react with arylalkyl-amines in boiling xylene, they form corresponding N-(arylalkyl)-amides. This process occurs with good yield and purity, highlighting the compound’s potential in amidation chemistry .

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S2/c1-6-8(22-16-15-6)10(18)13-3-4-17-11(19)9-7(2-5-21-9)14-12(17)20/h2,5H,3-4H2,1H3,(H,13,18)(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBODRLYBJDUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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